2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid is a derivative of glycine, an amino acid.
Preparation Methods
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The synthetic route may include the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Coupling reaction: The protected amino acid is then coupled with 2-methylphenylacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a base such as piperidine to yield the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies involving protein structure and function, as well as in the development of new biomolecules.
Medicine: Research on this compound includes its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and improve mental performance during stress-related tasks. It may also prevent exercise-induced muscle damage .
Comparison with Similar Compounds
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-methylphenyl)amino)acetic acid can be compared with other similar compounds such as:
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid: Another glycine derivative with similar protective groups.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: A derivative of alanine with similar protective groups.
Properties
Molecular Formula |
C24H21NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-[N-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylanilino]acetic acid |
InChI |
InChI=1S/C24H21NO4/c1-16-8-2-7-13-22(16)25(14-23(26)27)24(28)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,26,27) |
InChI Key |
WTDMEQQMMORMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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